1-Azido-2-(4-methoxybenzene-1-sulfonyl)benzene
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Overview
Description
1-Azido-2-(4-methoxybenzene-1-sulfonyl)benzene is an organic compound that features both azido and sulfonyl functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Azido-2-(4-methoxybenzene-1-sulfonyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Diazotization: Formation of a diazonium salt from the amine.
Azidation: Substitution of the diazonium group with an azido group.
Sulfonylation: Introduction of the sulfonyl group to the benzene ring
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Azido-2-(4-methoxybenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-(4-methoxybenzene-1-sulfonyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the preparation of functional materials, such as polymers and nanomaterials, with specific properties.
Medicinal Chemistry: It is explored for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Azido-2-(4-methoxybenzene-1-sulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of the azido and sulfonyl groups. These functional groups can interact with molecular targets through nucleophilic or electrophilic pathways, leading to the formation of new chemical bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Similar compounds to 1-Azido-2-(4-methoxybenzene-1-sulfonyl)benzene include:
1-Azido-4-methoxybenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Methoxyphenyl azide: Similar structure but without the sulfonyl group, leading to different reactivity and applications.
1-Azido-2-methylbenzene: Contains a methyl group instead of a sulfonyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in the combination of the azido and sulfonyl groups, which provide a distinct set of chemical properties and reactivity patterns .
Properties
CAS No. |
61378-48-1 |
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Molecular Formula |
C13H11N3O3S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1-azido-2-(4-methoxyphenyl)sulfonylbenzene |
InChI |
InChI=1S/C13H11N3O3S/c1-19-10-6-8-11(9-7-10)20(17,18)13-5-3-2-4-12(13)15-16-14/h2-9H,1H3 |
InChI Key |
LZNBXVYIZPQEEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
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